Chiral Configuration: (S,R) Stereochemistry Defines a Distinct Chemical Entity from the (R,S) Enantiomer
The target compound bears (S)-configuration at the piperidine 3-position and (R)-configuration at the valine α-carbon, producing a single, defined stereoisomer with MDL registry MFCD21093387. Its enantiomer, (R)-Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401668-54-9), carries the opposite configuration at both centers and is registered under a distinct MDL number (MFCD21093386) . These are non-superimposable mirror images that produce diastereomeric products upon further synthetic elaboration with chiral coupling partners. In the context of DPP-4 inhibitor development, the (S)-3-aminopiperidine configuration has been established as the eutomer for target binding, with the (R)-enantiomer typically showing significantly reduced potency [1].
| Evidence Dimension | Stereochemical identity and MDL registry uniqueness |
|---|---|
| Target Compound Data | (S,R) configuration; MDL MFCD21093387; CAS 1401665-17-5 |
| Comparator Or Baseline | (R,S) enantiomer: CAS 1401668-54-9; MDL MFCD21093386. N-methyl analog: CAS 1401667-24-0; MDL MFCD21093371 |
| Quantified Difference | Two inverted chiral centers vs enantiomer; distinct MDL registry from all comparators |
| Conditions | Structural identification by IUPAC nomenclature, InChI Key, and MDL registry assignment |
Why This Matters
For procurement in chiral drug discovery programs, the (S,R) configuration directly determines diastereomeric outcome in downstream coupling reactions; using the incorrect enantiomer yields the opposite diastereomer, which cannot be corrected without re-synthesis.
- [1] Mastracchio A, et al. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2007;17(16):4579-4583. View Source
